molecular formula C7H10N2O B8610731 3-(1-Methylimidazol-2-yl)propionaldehyde

3-(1-Methylimidazol-2-yl)propionaldehyde

Cat. No.: B8610731
M. Wt: 138.17 g/mol
InChI Key: BQPVFXGECPJIOG-UHFFFAOYSA-N
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Description

3-(1-Methylimidazol-2-yl)propionaldehyde is a heterocyclic aldehyde featuring a 1-methylimidazole ring linked to a three-carbon aliphatic chain terminating in an aldehyde group. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. The compound’s structure combines the electron-rich 1-methylimidazole moiety with the reactive aldehyde functional group, enabling applications in coordination chemistry, pharmaceutical intermediates, and organic synthesis .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)propanal

InChI

InChI=1S/C7H10N2O/c1-9-5-4-8-7(9)3-2-6-10/h4-6H,2-3H2,1H3

InChI Key

BQPVFXGECPJIOG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences among 3-(1-methylimidazol-2-yl)propionaldehyde and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
3-(1-Methylimidazol-2-yl)propionaldehyde C₇H₁₀N₂O 138.17 Aldehyde, 1-methylimidazole Methylimidazol-2-yl
3-(Methylthio)propionaldehyde C₄H₈OS 104.17 Aldehyde, methylthio Methylthio (-SMe)
3,3-Bis(1-methylimidazol-2-yl)propionate C₁₁H₁₄N₄O₂ 242.26 Carboxylate, bis(1-methylimidazole) Two methylimidazol-2-yl groups
2-(4-tert-Butylbenzyl)propionaldehyde C₁₄H₂₀O 204.31 Aldehyde, tert-butylbenzyl 4-tert-Butylbenzyl
3-(1H-Imidazol-2-yl)propan-1-amine C₆H₁₁N₃ 125.17 Amine, imidazol-2-yl Imidazol-2-yl

Key Observations :

  • The aldehyde group in 3-(1-methylimidazol-2-yl)propionaldehyde distinguishes it from the carboxylate in 3,3-bis(1-methylimidazol-2-yl)propionate and the amine in 3-(1H-imidazol-2-yl)propan-1-amine.
  • Substituents such as tert-butylbenzyl () or methylthio () alter electronic and steric properties, impacting reactivity and applications.

Reactivity and Chemical Behavior

Aldehyde Reactivity
  • 3-(1-Methylimidazol-2-yl)propionaldehyde : The electron-donating methylimidazole ring activates the aldehyde toward nucleophilic additions (e.g., Schiff base formation), making it suitable for synthesizing bioactive molecules or metal ligands .
  • 3-(Methylthio)propionaldehyde: The methylthio group enhances electrophilicity, enabling efficient cyanohydrin synthesis (84% yield) via trimethylsilyl cyanide (TMSCN) .
Coordination Chemistry
  • 3,3-Bis(1-methylimidazol-2-yl)propionate: Forms stable complexes with diorganotin(IV) ions, as shown by potentiometric titration. The best-fit model includes (1:1), (1:2), and (1:1−1) stoichiometries, indicating strong chelation via deprotonated imidazole nitrogens . In contrast, the mono-imidazole aldehyde (target compound) likely exhibits weaker coordination due to fewer binding sites.

Research Findings and Case Studies

Coordination Chemistry ()

3,3-Bis(1-methylimidazol-2-yl)propionate demonstrates robust chelation with dimethyltin(IV), releasing hydrogen ions during complexation. The calculated pKa of coordinated water (8.5) suggests moderate acidity, contrasting with the target compound’s unstudied coordination behavior.

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